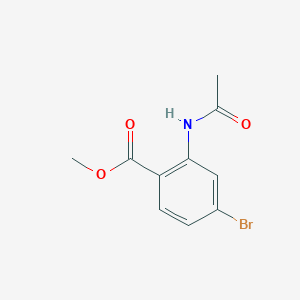![molecular formula C11H9NO2S B1444599 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid CAS No. 869973-63-7](/img/structure/B1444599.png)
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid
Übersicht
Beschreibung
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid, also known as BTCCA, is a cyclopropanecarboxylic acid belonging to the benzo[D]thiazole family of compounds. It is a white crystalline solid that is soluble in most organic solvents. BTCCA has been studied extensively for its potential applications in organic synthesis, medicinal chemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Anti-tubercular Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: Benzothiazole derivatives have been synthesized and used as anti-tubercular compounds . These compounds have shown inhibitory effects against M. tuberculosis .
- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
- Results: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Anti-inflammatory Properties
- Scientific Field: Medicinal Chemistry
- Application Summary: Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties .
- Methods of Application: The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
- Results: The compounds were evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition. These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .
Alzheimer’s Disease Treatment
- Scientific Field: Neurology and Medicinal Chemistry
- Application Summary: Benzothiazole derivatives have been synthesized and investigated for their enzyme inhibitory effects against Alzheimer’s disease . These compounds have shown significant activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes .
- Methods of Application: In this work, 14 new benzothiazoles were designed and synthesized . The AChE, butyrylcholinesterase (BChE), MAO-A and MAO-B inhibitory potentials of all compounds were evaluated using the in vitro fluorometric method .
- Results: Compounds displayed significant activity against AChE and MAO-B enzymes. Compound 4f displayed inhibitory activity against AChE and MAO-B enzyme with IC 50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively .
Antimicrobial Activity
- Scientific Field: Microbiology and Medicinal Chemistry
- Application Summary: Certain benzothiazole derivatives have been synthesized and shown to exhibit potent antibacterial potential against P. aeruginosa .
- Methods of Application: The compounds were synthesized by coupling substituted 2-amino benzothiazoles .
- Results: The synthesized benzothiazole derivatives exhibited most potent antibacterial potential against P. aeruginosa .
Antioxidant Activity
- Scientific Field: Biochemistry
- Application Summary: Benzothiazole derivatives have been synthesized and evaluated for their antioxidant activity .
- Methods of Application: The compounds were synthesized by coupling substituted 2-amino benzothiazoles .
- Results: The synthesized benzothiazole derivatives exhibited significant antioxidant activity .
Hepatoprotective Activity
- Scientific Field: Pharmacology
- Application Summary: Certain benzothiazole derivatives have been synthesized and shown to exhibit hepatoprotective activities .
- Methods of Application: The compounds were synthesized by coupling substituted 2-amino benzothiazoles .
- Results: The synthesized benzothiazole derivatives exhibited significant hepatoprotective activities .
Eigenschaften
IUPAC Name |
1-(1,3-benzothiazol-2-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-10(14)11(5-6-11)9-12-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHGOUREPPWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC3=CC=CC=C3S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1444522.png)


![6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444527.png)


![(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B1444531.png)



![8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1444538.png)